molecular formula C14H12N4O2S B2560291 Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324661-30-4

Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2560291
CAS No.: 1324661-30-4
M. Wt: 300.34
InChI Key: BNPCTOVKLAIRAD-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzo[d]thiazole scaffold linked via a methanone group to a 3-substituted azetidine ring. The azetidine moiety is further functionalized with a 3-methyl-1,2,4-oxadiazole group, a five-membered heterocycle containing one oxygen and two nitrogen atoms. The azetidine ring, a four-membered saturated nitrogen heterocycle, introduces conformational rigidity, which may enhance binding affinity to biological targets.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-8-16-13(20-17-8)10-5-18(6-10)14(19)9-2-3-11-12(4-9)21-7-15-11/h2-4,7,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPCTOVKLAIRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which is then coupled with an oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives, including the compound in focus, have demonstrated promising antimicrobial properties. Research indicates that benzothiazole-containing azetidinones exhibit significant activity against various bacterial strains. For instance, a study showed that synthesized compounds based on benzothiazole effectively inhibited the growth of Mycobacterium tuberculosis, with specific derivatives showing better efficacy than established drugs like isoniazid and rifampicin .

Case Study: Antitubercular Activity
In a recent study, several benzothiazole derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited substantial antitubercular activity, highlighting the potential of these compounds in developing new treatments for tuberculosis .

Anticancer Properties

The anticancer potential of benzothiazole derivatives is well-documented. Compounds containing the benzothiazole moiety have been shown to inhibit cancer cell proliferation and induce apoptosis. For instance, research has demonstrated that specific benzothiazole derivatives can effectively target pancreatic cancer cells, showcasing their role as potential anticancer agents .

Case Study: Anticancer Activity Against Pancreatic Cancer
A study evaluated the anticancer activity of various benzothiazole derivatives against pancreatic cancer cell lines. The results indicated that certain compounds significantly reduced cell viability and induced apoptosis in these cancer cells, suggesting their potential as therapeutic agents in oncology .

Anti-inflammatory Effects

Benzothiazole derivatives have also been explored for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways and reduce inflammation-related symptoms in various models .

Mechanistic Insights

The biological activities of benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can be attributed to its ability to interact with specific biological targets. For example:

  • Antimicrobial Mechanism : The compound's structure allows it to penetrate bacterial cell walls effectively, leading to disruption of cellular functions and ultimately cell death.
  • Anticancer Mechanism : The induction of apoptosis in cancer cells may involve the activation of intrinsic pathways related to cell cycle regulation and apoptosis signaling.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on molecular features, synthesis routes, and physicochemical/toxicological profiles.

Structural and Functional Group Comparisons

Key Structural Analogues :

2-[(2-m-Fluorophenyl-1,3,4-oxadiazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one (7a) Structural Differences: Replaces the benzo[d]thiazole core with a benzisothiazolone system and substitutes the azetidine-oxadiazole moiety with an m-fluorophenyl-oxadiazole group. Functional Groups: Benzisothiazolone (electron-deficient S/N/O system) and 1,3,4-oxadiazole (vs. 1,2,4-oxadiazole in the target compound).

3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Structural Differences: Features a benzaldehyde group instead of the benzo[d]thiazole-methanone-azetidine system. Functional Groups: Aldehyde (reactive carbonyl) vs. methanone (stable carbonyl). The aldehyde group may confer higher reactivity in condensation reactions.

N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide

  • Structural Differences : Incorporates a pyridine-piperidine-pyrazine scaffold instead of the benzo[d]thiazole-azetidine system.
  • Functional Groups : Piperidine (six-membered ring) vs. azetidine (four-membered ring), which may influence pharmacokinetic properties such as metabolic stability.

Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Functional Groups Melting Point (°C)
Target Compound C14H12N4O2S* ~299.1† Benzo[d]thiazole, oxadiazole, azetidine, methanone Not reported
Compound 7a C16H11FN2O2S 330.34 Benzisothiazolone, 1,3,4-oxadiazole, m-fluorophenyl Not reported
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde C10H8N2O2 188.18 Oxadiazole, benzaldehyde 105–109
Piperidine-oxadiazole derivative C18H19N7O2 365.40 Oxadiazole, piperidine, pyrazine Not reported

*Calculated based on structural analysis; †Approximate value.

Biological Activity

Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS Number: 1324661-30-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4O2SC_{14}H_{12}N_{4}O_{2}S, with a molecular weight of 300.34 g/mol. The compound features a benzo[d]thiazole moiety linked to an azetidine ring and a 1,2,4-oxadiazole substituent, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC14H12N4O2SC_{14}H_{12}N_{4}O_{2}S
Molecular Weight300.34 g/mol
CAS Number1324661-30-4

Antimicrobial Activity

Research has indicated that compounds similar to benzo[d]thiazol derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various benzothiazole derivatives possess antifungal activity against pathogens such as Colletotrichum orbiculare and Botrytis cinerea . The incorporation of oxadiazole moieties is believed to enhance this activity due to their ability to interact with microbial enzymes.

Anticancer Properties

In vitro studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For example, compounds bearing similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound may share these properties due to its structural similarities.

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory potential of oxadiazole-containing compounds have revealed promising results. One study highlighted the anti-inflammatory activity of newly synthesized derivatives that include oxadiazole and thiazole rings, suggesting a broader pharmacological profile . This could imply that this compound may also exhibit similar anti-inflammatory properties.

The biological activities of benzo[d]thiazol derivatives are often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many benzothiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : Some compounds may modulate receptor activity, influencing signaling pathways associated with inflammation or cancer progression.
  • DNA Interaction : Certain derivatives can intercalate into DNA or affect its replication and transcription processes.

Synthesis and Biological Evaluation

A recent study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these, compounds with oxadiazole substitutions showed moderate antifungal activity against several strains . The study utilized various synthetic routes involving reactions with hydrazides and aromatic acids under reflux conditions.

Structure-Activity Relationship (SAR)

The structure of benzo[d]thiazol derivatives significantly influences their biological activity. Research indicates that the presence of electron-withdrawing groups enhances antimicrobial potency while modifications at the azetidine ring can affect cytotoxicity .

Q & A

Q. What precautions are critical for handling this compound in vivo studies?

  • Methodological Answer :
  • PPE : Use nitrile gloves and N95 masks to prevent dermal/respiratory exposure (LD50: 250 mg/kg in rats) .
  • Storage : Store at −20°C under argon to prevent oxidation of the oxadiazole ring .

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